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molecular formula C10H6F6 B1333223 3,5-Bis(trifluoromethyl)styrene CAS No. 349-59-7

3,5-Bis(trifluoromethyl)styrene

Cat. No. B1333223
M. Wt: 240.14 g/mol
InChI Key: LFICVUCVPKKPFF-UHFFFAOYSA-N
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Patent
US06403793B2

Procedure details

A solution of 3,5-bis(trifluoromethyl)-1-bromobenzene (75 g, 0.256 mol), tetiabutylammonium chloride (71.4 g, 0.256 mol), triethylamine (71.3 mL, 0.97 mol) and palladium(II) acetate (113 mg) in acetonitrile (360 mL) was deoxygenated with a vigorous flow of nitrogen. The reaction was pressurized with ethylene (950 psi) and heated to 80° C. for 36 hours. Pentane (400 mL) was added and after 3 water washes (200 mL) the organic layer was dried over Na2SO4 and the solvent was removed in vacuo to afford 3,5-bis(trifluoromethyl)styrene as a pale yellow oil (58.2 g, 0.242 mol, 95% yield).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
71.4 g
Type
reactant
Reaction Step One
Quantity
71.3 mL
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
113 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5](Br)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.[Cl-].[CH2:17](N(CC)CC)[CH3:18].C=C>C(#N)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCCCC>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[CH:17]=[CH2:18] |f:5.6.7|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)Br)(F)F
Name
Quantity
71.4 g
Type
reactant
Smiles
[Cl-]
Name
Quantity
71.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
360 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
113 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after 3 water washes (200 mL) the organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=C)C=C(C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.242 mol
AMOUNT: MASS 58.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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